molecular formula C20H12ClNO3S B2439384 N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 900899-74-3

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2439384
CAS No.: 900899-74-3
M. Wt: 381.83
InChI Key: MRCFXGOADSRNJY-UHFFFAOYSA-N
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Description

N-[3-(3-Chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide ( 900899-74-3) is a synthetic hybrid compound of significant interest in medicinal chemistry and drug discovery, combining a chromene (benzopyran) core with a thiophene carboxamide moiety. Its molecular formula is C 20 H 12 ClNO 3 S and it has a molecular weight of 381.83 g/mol . The compound's structure incorporates two privileged scaffolds known for diverse biological activities. The 4-oxo-4H-chromene core is recognized for its potent anti-cancer potential, with derivatives demonstrating cytotoxic effects against various human cancer cell lines and the ability to modulate key cellular pathways such as induction of apoptosis through caspase activation and suppression of the NF-κB signaling pathway . The thiophene-2-carboxamide moiety contributes to the molecule's pharmacophore profile, as thiophene derivatives are extensively investigated for their wide-ranging therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities . This strategic molecular design makes the compound a valuable chemical tool for probing biological mechanisms and developing novel therapeutic agents. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified researchers. Proper safety protocols, including the use of personal protective equipment, must be observed during handling.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-8-15(14)25-20(17)22-19(24)16-9-4-10-26-16/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFXGOADSRNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the thiophene ring through a carboxamide linkage. Key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves the formation of the carboxamide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to introduce additional functional groups.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The chromenone core and thiophene ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-thienyl)carboxamide: A similar compound with a thiophene ring linked to a carboxamide group.

    N-(3-chlorophenyl)carboxamide: Features a chlorophenyl group linked to a carboxamide group.

    Chromenone Derivatives: Compounds with a chromenone core but different substituents.

Uniqueness

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is unique due to the combination of its chromenone core, chlorophenyl group, and thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Biological Activity

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to compile and analyze the existing data on the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The structure of this compound can be depicted as follows:

C17H12ClO3S\text{C}_{17}\text{H}_{12}\text{ClO}_3\text{S}

This structure contains a chromenone core with a thiophene ring and a carboxamide functional group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • DNA Intercalation : The chromenone moiety may intercalate into DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Antioxidant Activity : The presence of electron-withdrawing groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer (MCF-7) and lung cancer cell lines through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
1MCF-712.5Apoptosis via caspase activation
2A54915.0Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its inhibitory effects on COX enzymes. In vitro studies reported IC50 values for COX-1 and COX-2 inhibition, suggesting its potential use in treating inflammatory disorders.

EnzymeIC50 (µM)
COX-125.0
COX-218.5

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

Several case studies have highlighted the therapeutic potential of chromenone derivatives:

  • Study on Anticancer Effects : A study published in Cancer Letters demonstrated that a related chromenone derivative significantly inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways.
  • Research on Anti-inflammatory Properties : A paper in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent anti-inflammatory effects by reducing prostaglandin E2 levels in LPS-stimulated macrophages.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and amidation. Key steps include:

  • Chromenone core formation : Acid-catalyzed cyclization of substituted 2'-hydroxyacetophenones.
  • Thiophene-2-carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .
  • Solvents and temperatures : Dimethylformamide (DMF) or dichloromethane (DCM) at reflux (80–100°C) for 12–24 hours .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Chromenone formationH₂SO₄, 110°C, 6h65–70>95%
AmidationThiophene-2-carboxylic acid, EDC, DMF, RT, 24h50–55>90%

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for confirming aromatic protons, carbonyl groups, and substituent positions.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).
  • IR spectroscopy : Identification of C=O (1650–1750 cm⁻¹) and amide N–H (3200–3300 cm⁻¹) stretches .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How does solubility in polar vs. non-polar solvents influence experimental design?

The compound exhibits limited solubility in water but dissolves in DMSO, DMF, or THF. For biological assays, stock solutions in DMSO (10 mM) are diluted in buffer (<1% DMSO final) to avoid solvent toxicity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) explain the compound’s reported antimicrobial and anticancer properties?

  • Chlorophenyl group : Enhances lipophilicity, improving membrane permeability.
  • 4-oxo-chromen-2-yl moiety : Interacts with DNA topoisomerase II or kinase ATP-binding pockets via π-π stacking .
  • Thiophene carboxamide : Modulates hydrogen bonding with target proteins (e.g., tubulin) .

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentIC₅₀ (μM, HeLa cells)MIC (μg/mL, S. aureus)
3-Cl-phenyl2.1 ± 0.38.5
4-CH₃-phenyl5.7 ± 0.932.0
2-F-phenyl3.8 ± 0.516.4

Q. How can researchers resolve contradictions in biological assay data across studies?

  • Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72h).
  • Validate target engagement : Employ orthogonal methods like surface plasmon resonance (SPR) or thermal shift assays to confirm binding .
  • Cross-reference computational models : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and explain discrepancies .

Q. What computational strategies are effective in predicting reactivity and optimizing derivatives?

  • Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) to identify transition states and intermediates .
  • Machine learning : Train models on existing chromenone-thiophene datasets to predict reaction yields or bioactivity .

Q. How do steric and electronic effects of the chlorophenyl group influence enzyme inhibition?

  • Steric effects : The 3-Cl substituent avoids steric clashes in the hydrophobic pocket of COX-2, enhancing selectivity over COX-1.
  • Electronic effects : Electron-withdrawing Cl increases electrophilicity of the chromenone carbonyl, promoting covalent adduct formation with cysteine residues .

Q. What strategies mitigate challenges in reproducing spectral data (e.g., NMR splitting patterns)?

  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening.
  • Isotopic labeling : ¹³C-labeled samples clarify carbon connectivity in crowded spectral regions .

Methodological Recommendations

  • Synthetic reproducibility : Include detailed experimental procedures (e.g., inert atmosphere, drying times) to minimize batch-to-batch variability .
  • Data validation : Cross-check biological activity with positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.